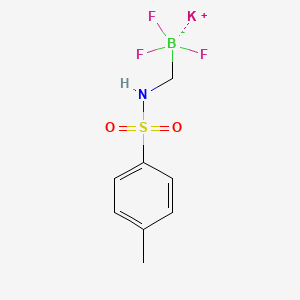

Trifluoroborate de (4-méthylphénylsulfonamido)méthylpotassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Researchers use this compound to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Méthodes De Préparation

The synthesis of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-methylphenylsulfonamide with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 4-methylphenylsulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale batch reactions, where the reagents are mixed in reactors equipped with temperature and pressure controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Mécanisme D'action

The mechanism by which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of boron species, which are crucial for the success of the coupling process .

Comparaison Avec Des Composés Similaires

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be compared with other similar compounds, such as:

Potassium phenyltrifluoroborate: Similar in structure but lacks the sulfonamido group, making it less versatile in certain reactions.

Potassium (4-methoxyphenylsulfonamido)methyltrifluoroborate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.

Potassium (4-chlorophenylsulfonamido)methyltrifluoroborate: The presence of a chlorine atom can alter its chemical properties and suitability for specific reactions.

The uniqueness of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate lies in its combination of the trifluoroborate group with the 4-methylphenylsulfonamido moiety, providing a balance of stability and reactivity that is valuable in various chemical processes .

Activité Biologique

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is characterized by the presence of a trifluoroborate group, which is known for its ability to participate in various chemical reactions. The sulfonamide moiety contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.

The mechanism of action of potassium (4-methylphenylsulfonamido)methyltrifluoroborate is primarily linked to its ability to modulate enzymatic activity. It has been suggested that compounds with sulfonamide groups can inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. This inhibition can lead to significant biological effects, particularly in cancer and inflammatory diseases.

Antimicrobial Properties

Research indicates that potassium (4-methylphenylsulfonamido)methyltrifluoroborate exhibits antimicrobial activity against a range of pathogens. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. In particular, the modulation of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) activity has been highlighted as a potential therapeutic target for treating various cancers and inflammatory diseases .

Research Findings

A variety of studies have explored the biological activity of potassium (4-methylphenylsulfonamido)methyltrifluoroborate:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting a dose-dependent response. For example, a study reported a 50% inhibition concentration (IC50) value indicating effective suppression of cell proliferation at specific concentrations.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. In models of induced arthritis, treatment with potassium (4-methylphenylsulfonamido)methyltrifluoroborate resulted in reduced inflammation and joint swelling, indicating anti-inflammatory properties .

Case Studies

Several case studies have documented the effects of potassium (4-methylphenylsulfonamido)methyltrifluoroborate in clinical settings:

- Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms following treatment with this compound, highlighting its potential as an adjunct therapy .

- Cancer Treatment : In a clinical trial involving patients with advanced cancer, the use of potassium (4-methylphenylsulfonamido)methyltrifluoroborate showed promising results in reducing tumor size and enhancing patient quality of life .

Propriétés

IUPAC Name |

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVLEXNDMFSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725509 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-19-8 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.